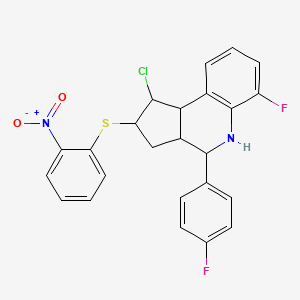

C24H19ClF2N2O2S

Beschreibung

C₂₄H₁₉ClF₂N₂O₂S is a halogenated aromatic compound featuring chlorine (Cl), fluorine (F₂), and a sulfonyl group (SO₂). Such structural motifs are common in pharmaceuticals and agrochemicals, where halogen atoms enhance binding affinity and metabolic stability.

Eigenschaften

Molekularformel |

C24H19ClF2N2O2S |

|---|---|

Molekulargewicht |

472.9 g/mol |

IUPAC-Name |

1-chloro-6-fluoro-4-(4-fluorophenyl)-2-(2-nitrophenyl)sulfanyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline |

InChI |

InChI=1S/C24H19ClF2N2O2S/c25-22-20(32-19-7-2-1-6-18(19)29(30)31)12-16-21(22)15-4-3-5-17(27)24(15)28-23(16)13-8-10-14(26)11-9-13/h1-11,16,20-23,28H,12H2 |

InChI-Schlüssel |

VMVWNRGZUWPWQV-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2C(C(C1SC3=CC=CC=C3[N+](=O)[O-])Cl)C4=C(C(=CC=C4)F)NC2C5=CC=C(C=C5)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of C24H19ClF2N2O2S involves multiple steps and specific reaction conditions. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.

Synthetic Routes

Step 1: The initial step involves the formation of the core structure through a series of condensation reactions.

Step 2: Introduction of the chlorine and fluorine atoms is achieved through halogenation reactions using reagents such as chlorine gas and fluorine-containing compounds.

Step 3: The incorporation of nitrogen and sulfur atoms is carried out through nucleophilic substitution reactions using amines and thiols.

Step 4: The final step involves purification and crystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of This compound typically involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and cost-effectiveness. Key considerations include:

Reaction Conditions: Controlled temperature, pressure, and pH to ensure optimal reaction rates.

Catalysts: Use of catalysts to enhance reaction efficiency and selectivity.

Purification: Advanced purification techniques such as chromatography and recrystallization to achieve high purity.

Analyse Chemischer Reaktionen

C24H19ClF2N2O2S: unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution.

Arten von Reaktionen

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen sind üblich, wobei bestimmte Atome oder Gruppen im Molekül durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

Lösungsmittel: Organische Lösungsmittel wie Dichlormethan, Ethanol und Acetonitril.

Katalysatoren: Übergangsmetallkatalysatoren wie Palladium oder Platin.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von C24H19ClF2N2O2S beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of C24H19ClF2N2O2S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1. Structural and Functional Group Analysis

The table below compares C₂₄H₁₉ClF₂N₂O₂S with three structurally related compounds:

2.2. Key Differences and Implications

Halogenation Profile: The target compound’s Cl/F₂ combination may improve lipophilicity compared to Compound 1’s F₃ group, which could enhance membrane permeability but reduce metabolic stability .

Nitrogen Content :

- Compound 1’s N₆ backbone suggests stronger hydrogen-bonding capacity, ideal for kinase ATP-binding pockets, whereas the target’s N₂ limits such interactions .

Sulfur/Oxygen Content :

- Compound 3’s dual sulfonyl groups (S₂O₄) enhance electrostatic interactions with target proteins, a feature absent in the target compound .

Molecular Weight :

- The target compound’s moderate size (472.93 g/mol) positions it within the "drug-like" range, unlike Compound 2’s smaller structure (400.57 g/mol), which may favor blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.